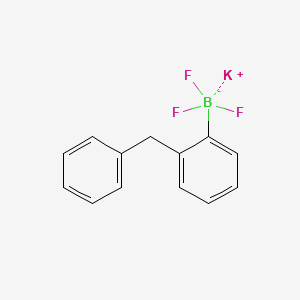
Potassium (2-benzylphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-benzylphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The compound has the molecular formula C13H11BF3K and is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-benzylphenyl)trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 2-benzylphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoroborates often involves large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as crystallization and filtration to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-benzylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronic esters, and boranes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium (2-benzylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which potassium (2-benzylphenyl)trifluoroboranuide exerts its effects involves its role as a nucleophilic coupling partner in metal-catalyzed reactions. The compound interacts with metal catalysts such as palladium or nickel, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boron center and the subsequent transfer of the benzylphenyl group to the electrophilic partner .
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-benzylphenyl)trifluoroboranuide
- Potassium (3-benzylphenyl)trifluoroboranuide
- Potassium (2-(benzyloxy)phenyl)trifluoroboranuide
Uniqueness
Potassium (2-benzylphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the benzylphenyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C13H11BF3K |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
potassium;(2-benzylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C13H11BF3.K/c15-14(16,17)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9H,10H2;/q-1;+1 |
InChI Key |
YJVSTDMPFNHOLV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1CC2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


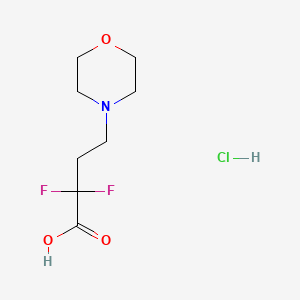
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
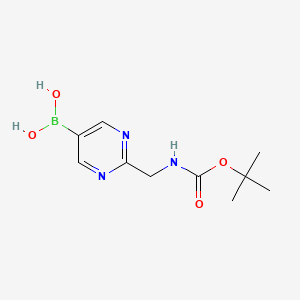
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
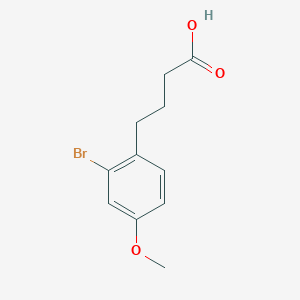
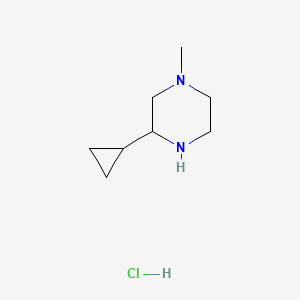
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
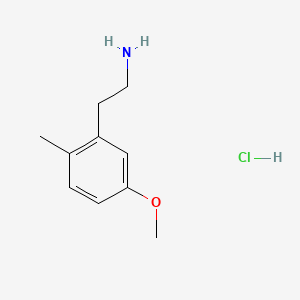

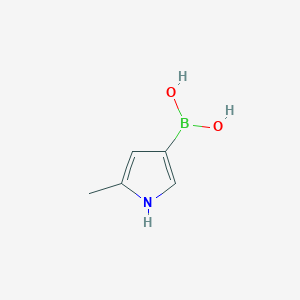
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)

